Product packaging for 3-ethynyl-N,N-dimethylpyridin-2-amine(Cat. No.:)

3-ethynyl-N,N-dimethylpyridin-2-amine

Cat. No.: B13625543
M. Wt: 146.19 g/mol
InChI Key: FOOVUAIOEHVHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethynyl-N,N-dimethylpyridin-2-amine is a functionalized pyridine derivative designed for chemical biology and anticancer drug discovery research. This compound serves as a key synthetic intermediate for the preparation of phenylethynyl-substituted heterocycles, a class of molecules investigated for their potent antiproliferative activity against cancer cell lines, including colorectal carcinoma (e.g., LS174T cells) . The core structure combines a 2-aminopyridine motif, a privileged scaffold in medicinal chemistry known for its broad biological relevance, with an ethynyl group that enables further structural diversification via metal-catalyzed coupling reactions . In a research context, molecules derived from this and related structures have been shown to exert antineoplastic effects through a multi-targeted mechanism. At a molecular level, these compounds bind and inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), a key enzyme in the methionine cycle . This inhibition leads to downstream cellular effects, including the suppression of cyclin D1 expression and the induction of the cyclin-dependent kinase inhibitor p21 Waf1/Cip1 , resulting in cell cycle arrest . The dimethylamino group on the pyridine ring is a critical pharmacophoric feature that enhances the molecule's interaction with biological targets and can influence its electronic properties. Researchers can utilize this compound as a versatile precursor to develop novel MAT2A inhibitors or to probe signaling pathways involved in cell cycle regulation and proliferation. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B13625543 3-ethynyl-N,N-dimethylpyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethynyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H10N2/c1-4-8-6-5-7-10-9(8)11(2)3/h1,5-7H,2-3H3

InChI Key

FOOVUAIOEHVHCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)C#C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethynyl N,n Dimethylpyridin 2 Amine

Regioselective Synthesis Strategies for Substituted Pyridines

Achieving the desired substitution pattern on a pyridine (B92270) ring is a significant synthetic challenge. For a molecule like 3-ethynyl-N,N-dimethylpyridin-2-amine, the precise placement of the ethynyl (B1212043) and dimethylamino groups at the 3- and 2-positions, respectively, is crucial. This section explores various regioselective strategies that can be employed to construct this specific architecture.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Coupling)

One of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms is the Sonogashira coupling. google.com This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is an ideal approach for introducing an ethynyl group onto a pre-functionalized pyridine ring. google.com The general strategy for the synthesis of this compound via this method would involve the coupling of a 3-halo-N,N-dimethylpyridin-2-amine precursor with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group.

A key challenge in this approach is the synthesis of the requisite 3-halo-N,N-dimethylpyridin-2-amine precursor. The halogen atom at the 3-position serves as the handle for the cross-coupling reaction. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been studied in detail, providing a strong precedent for this approach. In a study by Zhu et al. (2017), a range of 2-amino-3-alkynylpyridines were synthesized in moderate to excellent yields. scirp.org The optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as a ligand, 5 mol% CuI as an additive, and triethylamine (Et₃N) as the base in DMF at 100°C. scirp.org

The table below summarizes the results from this study, which can be extrapolated to the synthesis of the trimethylsilyl-protected precursor to this compound.

Table 1: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Entry 2-Amino-3-bromopyridine Substrate Alkyne Product Yield (%)
1 2-Amino-3-bromopyridine Phenylacetylene 2-Amino-3-(phenylethynyl)pyridine 92
2 2-Amino-3-bromo-5-methylpyridine Phenylacetylene 2-Amino-5-methyl-3-(phenylethynyl)pyridine 96
3 2-Amino-3-bromopyridine 4-Methoxyphenylacetylene 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine 95
4 2-Amino-3-bromopyridine 1-Hexyne 2-Amino-3-(hex-1-yn-1-yl)pyridine 85

Data sourced from Zhu, Q., et al. (2017). scirp.org

This data demonstrates the high efficiency and broad substrate scope of the Sonogashira coupling for the synthesis of 3-alkynyl-2-aminopyridines. The successful coupling with trimethylsilylacetylene (Entry 5) is particularly relevant, as the resulting product can be readily deprotected to yield the terminal alkyne. The N,N-dimethylamino group on the target molecule is expected to be compatible with these reaction conditions.

Direct Ethynylation Techniques

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. The direct ethynylation of a C-H bond on the N,N-dimethylpyridin-2-amine core would be an elegant approach to the target molecule.

While specific examples of direct C-3 ethynylation of N,N-dimethylpyridin-2-amine are not prevalent in the literature, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of other functionalized pyridine derivatives. nih.gov For instance, the coupling of oxadiazoles with alkynes has been used to synthesize 2-acylamino and 2-amino pyridines. nih.gov These reactions often rely on a directing group to achieve regioselectivity. In the case of N,N-dimethylpyridin-2-amine, the dimethylamino group itself, or the pyridine nitrogen, could potentially act as a directing group to facilitate C-H activation at the C-3 position.

The development of a direct C-3 ethynylation of N,N-dimethylpyridin-2-amine would likely require careful selection of the catalyst system (e.g., rhodium, iridium, or copper-based catalysts) and optimization of reaction conditions to control regioselectivity and prevent side reactions. scirp.org Challenges include the potential for competing C-H activation at other positions on the pyridine ring and the need for an efficient oxidant to regenerate the active catalyst. Despite these challenges, direct ethynylation remains a highly attractive and cutting-edge strategy for the synthesis of this compound.

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and convergent approach to the synthesis of polysubstituted pyridines. nih.govrsc.orgrsc.orgresearchgate.net Several MCRs are known for the de novo synthesis of the pyridine ring, and with careful selection of starting materials, it is plausible to construct the this compound scaffold.

One such strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. rsc.orgrsc.org A modification of this reaction could potentially be adapted to synthesize the target molecule. For instance, a suitably substituted enamine derived from N,N-dimethylacetamide could be reacted with an ethynyl ketone to construct the desired pyridine core. The use of a Brønsted acid catalyst can facilitate both the initial Michael addition and the subsequent cyclodehydration in a single step, making it amenable to one-pot procedures. researchgate.net

More recently, a three-component reaction of ynals, isocyanides, and amines has been reported for the synthesis of highly substituted pyridine derivatives under mild, base-catalyzed conditions. uc.pt This reaction proceeds through a cascade of C-N and C-O bond formations. By employing an ynal bearing the desired ethynyl group and N,N-dimethylamine as one of the components, it may be possible to construct the this compound skeleton. The versatility of MCRs allows for the introduction of multiple points of diversity, and further research in this area could lead to a highly efficient and modular synthesis of the target compound. acs.org

Precursor Design and Optimization in Synthetic Pathways

The successful synthesis of this compound, particularly via cross-coupling strategies, is critically dependent on the availability and purity of the necessary precursors. For the Sonogashira coupling approach, the key precursor is a 3-halo-N,N-dimethylpyridin-2-amine.

The synthesis of this precursor typically involves the halogenation of N,N-dimethylpyridin-2-amine. The regioselectivity of this halogenation is a crucial consideration. Direct bromination or iodination of N,N-dimethylpyridin-2-amine may lead to a mixture of isomers, requiring careful optimization of reaction conditions (e.g., choice of halogenating agent, solvent, and temperature) to favor the formation of the 3-halo isomer. Literature precedents for the halogenation of substituted 2-aminopyridines can provide valuable guidance in this regard. For example, 3-bromo-N,N-dimethylpyridin-2-amine has been synthesized and is commercially available, indicating that viable synthetic routes exist. arkpharmtech.com Similarly, 4-iodo-N,N-dimethylpyridin-2-amine is also a known compound, suggesting that iodination of the pyridine ring is feasible. evitachem.comsigmaaldrich.comsigmaaldrich.comhoffmanchemicals.com

Optimization of the Sonogashira coupling itself is also a critical aspect of precursor design. This includes the screening of various palladium catalysts, phosphine ligands, copper co-catalysts, bases, and solvents to maximize the yield of the desired product and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). kaust.edu.saresearchgate.netresearchgate.net The choice of the terminal alkyne is also an important consideration. While ethyne gas can be used directly, it is often more convenient and safer to use a protected form, such as trimethylsilylacetylene, which can be easily deprotected in a subsequent step.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles.

One of the key areas of focus is the use of greener solvents. Traditional Sonogashira couplings often employ volatile and potentially toxic organic solvents like DMF or toluene. aidic.it Recent research has demonstrated the feasibility of conducting palladium-catalyzed cross-coupling reactions in more environmentally benign solvents such as water, ethanol, or renewable solvents like N-Hydroxyethylpyrrolidone (HEP). aidic.itdigitellinc.comacs.orgnih.govresearchgate.net The use of aqueous media not only reduces the reliance on organic solvents but can also simplify product isolation and catalyst recycling. digitellinc.com

Multicomponent reactions, as discussed in section 2.1.3, are inherently green as they often lead to higher atom economy and reduce the number of synthetic steps and purification procedures. researchgate.net The use of nanocatalysts in these MCRs can further enhance their sustainability by enabling reactions under milder conditions and allowing for catalyst recycling. rsc.orgrsc.orgresearchgate.net

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org

The Sonogashira coupling is well-suited for adaptation to a flow chemistry setup. nih.gov A solution of the 3-halo-N,N-dimethylpyridin-2-amine precursor and the terminal alkyne can be continuously passed through a heated reactor containing an immobilized palladium catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced reaction times compared to batch reactions. nih.gov The use of packed-bed reactors with heterogeneous catalysts also simplifies product purification and allows for continuous operation over extended periods.

Similarly, multicomponent reactions for pyridine synthesis have also been successfully implemented in continuous flow reactors. researchgate.net For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a one-step process in a microwave flow reactor, eliminating the need to isolate the aminodiene intermediate. researchgate.net The application of flow chemistry to the synthesis of this compound could therefore lead to a more efficient, safer, and scalable manufacturing process.

Mechanistic Investigations of Reactions Involving 3 Ethynyl N,n Dimethylpyridin 2 Amine

Detailed Reaction Mechanisms of Ethynyl (B1212043) Functionalization

The ethynyl group is a versatile functional handle susceptible to a variety of transformations. The electronic environment created by the dimethylamino and pyridinyl substituents on the alkyne in 3-ethynyl-N,N-dimethylpyridin-2-amine is expected to significantly influence its reactivity.

Electrophilic and Nucleophilic Addition Pathways at the Alkyne

The electron-donating nature of the dimethylamino group and the pyridine (B92270) ring is anticipated to increase the electron density of the alkyne, making it more susceptible to electrophilic addition. The reaction would likely proceed through a vinyl cation intermediate, with the regioselectivity governed by the directing effects of the substituents.

Conversely, nucleophilic addition to the alkyne would likely require activation, for instance, through coordination with a metal catalyst. In such cases, the pyridine nitrogen could play a crucial role in coordinating the metal center, thereby influencing the stereochemical and regiochemical outcome of the addition.

Cycloaddition Reactions (e.g., [2+2+2], Click Chemistry Analogs)

The ethynyl group of this compound is a prime candidate for participation in various cycloaddition reactions. In [2+2+2] cycloadditions, typically catalyzed by transition metals, the alkyne could react with two other unsaturated partners to form a substituted benzene ring. The substitution pattern on the resulting aromatic ring would be dictated by the regioselectivity of the cycloaddition, which is influenced by both steric and electronic factors.

Furthermore, the terminal alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would lead to the formation of a 1,2,3-triazole ring. The reaction is expected to be highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.

Role of the Pyridine Nitrogen in Reaction Intermediates and Catalysis

The nitrogen atom of the pyridine ring is poised to play a significant role in the reactivity of this compound. Its basicity allows it to act as a proton acceptor or a Lewis base, potentially influencing reaction pathways by altering the electronic nature of the molecule or by participating directly in catalytic cycles.

In metal-catalyzed reactions, the pyridine nitrogen can act as a ligand, coordinating to the metal center. This coordination can have several consequences:

Activation of the Alkyne: Coordination of a metal to the pyridine nitrogen can modulate the electronic properties of the ethynyl group, making it more or less susceptible to nucleophilic or electrophilic attack.

Stabilization of Intermediates: The pyridine nitrogen can stabilize charged intermediates formed during the reaction through resonance or inductive effects.

Directing Group: The pyridine moiety can act as a directing group, guiding the approach of reagents to a specific face of the molecule, thereby controlling stereoselectivity. Studies on other pyridine-containing compounds have shown that the pyridine nitrogen can be crucial in directing palladium catalysts, for instance. mdpi.comnih.gov

Kinetic Studies of Key Transformation Pathways

To date, specific kinetic studies on the transformation pathways of this compound have not been reported in the surveyed literature. Such studies would be invaluable for elucidating the detailed mechanisms of its reactions. For example, determining the rate law for an electrophilic addition would provide evidence for the proposed mechanism and the nature of the rate-determining step. Similarly, kinetic analysis of cycloaddition reactions would offer insights into the catalytic cycle and the species involved.

Transition State Analysis and Energy Profiles for Important Reactions

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms. Transition state analysis and the calculation of energy profiles can provide detailed information about the feasibility of a proposed reaction pathway and the structures of key intermediates and transition states.

For reactions involving this compound, computational studies could:

Predict Regioselectivity: By comparing the activation energies for the formation of different regioisomers in reactions like electrophilic additions or cycloadditions, the experimentally observed outcome can be rationalized and predicted.

Elucidate the Role of Catalysts: The effect of a catalyst on the reaction mechanism can be modeled, providing a deeper understanding of how it lowers the activation energy and influences selectivity.

Investigate the Influence of Substituents: The electronic and steric effects of the dimethylamino and pyridinyl groups on the reactivity of the alkyne can be quantified through computational analysis.

While specific computational studies on this molecule are lacking, research on similar systems, such as the [3+2] cycloaddition of other nitrogen-containing heterocycles, demonstrates the utility of such approaches in understanding reaction mechanisms. nih.govmdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There is no specific published data from quantum chemical calculations on the electronic structure and reactivity descriptors for 3-ethynyl-N,N-dimethylpyridin-2-amine. Such studies on analogous aromatic amines often involve calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), Mulliken charges, and global reactivity descriptors to understand the molecule's stability and potential reaction sites.

Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis and studies of intermolecular interactions for this compound have not been reported. For similar molecules, like N'-(2-pyridyl)formamidines, conformational preferences around the pyridyl bond have been investigated using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, which could theoretically be applied to the title compound. rsc.org Computational analyses of related compounds have also explored intermolecular interactions such as C-H···N bonds.

Prediction and Validation of Reaction Mechanisms via Density Functional Theory (DFT)

Specific DFT studies predicting or validating reaction mechanisms involving this compound are absent from the current body of scientific literature. DFT is a common tool for exploring reaction pathways, transition states, and activation energies, but these calculations have not been published for this particular molecule.

Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

There are no available computational predictions of spectroscopic signatures (e.g., IR, NMR, UV-Vis) for this compound that would aid in mechanistic interpretation. While DFT is frequently employed to calculate theoretical spectra to support experimental findings for various organic molecules, such data for the title compound has not been published.

Solvent Effects and Their Influence on Reaction Pathways

Research into the influence of solvent effects on the reaction pathways of this compound has not been documented. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects on molecular properties and reaction energetics, but these have not been applied in published studies of this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Investigations

Elucidation of Reaction Intermediates via High-Resolution NMR Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "3-ethynyl-N,N-dimethylpyridin-2-amine" and for identifying transient intermediates in its reactions. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. ipb.pt

For the parent molecule, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons of the dimethylamino group, and the acetylenic proton. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of both the electron-donating dimethylamino group and the electron-withdrawing ethynyl (B1212043) group. Similarly, the ¹³C NMR spectrum provides characteristic signals for the aromatic, methyl, and acetylenic carbons.

Advanced 2D NMR techniques are crucial for confirming structural assignments and elucidating the connectivity of complex derivatives or reaction intermediates. ipb.ptnih.gov

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over two or three bonds), which is vital for establishing the connectivity between different functional groups and confirming the substitution pattern on the pyridine ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule.

By monitoring reactions in real-time using NMR, it is possible to observe the disappearance of reactant signals and the appearance of product signals, as well as the transient signals of any reaction intermediates that are present in sufficient concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂~3.1~40
Pyridine-H4~7.5~138
Pyridine-H5~6.7~115
Pyridine-H6~8.2~150
Ethynyl-H~3.5-
Pyridine-C2-~160
Pyridine-C3-~110
Ethynyl C≡C-~85
Ethynyl C≡C-~80

Note: These are estimated values based on data for substituted pyridines and ethynyl compounds. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comresearchgate.netoregonstate.edu

Mass Spectrometry for Tracing Reaction Pathways and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of "this compound" and for tracing its reaction pathways through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For "this compound," the fragmentation is likely to be dominated by processes characteristic of N,N-dimethyl-2-pyridinamine and aromatic ethynyl compounds. nist.govlibretexts.orgnist.gov Key fragmentation pathways would include:

α-Cleavage: The cleavage of a C-C or C-H bond adjacent to the nitrogen atom of the dimethylamino group is a common pathway for amines. miamioh.edu This can lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion, which is often a prominent peak.

Loss of a Hydrogen Atom: The molecular ion can lose a hydrogen atom to form an [M-1]⁺ ion. docbrown.info

Pyridine Ring Fragmentation: The stable aromatic ring may undergo characteristic fragmentation, although this typically requires higher energy.

Cleavage related to the Ethynyl Group: The ethynyl group can lead to fragmentation pathways involving the loss of acetylene (B1199291) (C₂H₂) or related fragments.

By using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and its fragments can be determined with high precision, allowing for the calculation of the elemental composition and unambiguous identification of the compound and its byproducts in a reaction mixture.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonDescription
146[C₉H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
145[C₉H₉N₂]⁺Loss of a hydrogen atom (M-H)⁺
131[C₈H₇N₂]⁺Loss of a methyl radical (M-CH₃)⁺
119[C₇H₇N₂]⁺Loss of HCN from the [M-CH₃]⁺ fragment
104[C₇H₆N]⁺Loss of N(CH₃)₂ radical
78[C₅H₄N]⁺Pyridyl cation

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Understanding Solid-State Interactions and Conformational Preferences in Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and intermolecular interactions. While a crystal structure for "this compound" itself may not be readily available, analysis of related 2-aminopyridine (B139424) derivatives allows for predictions of its solid-state behavior. rsc.orgmdpi.com

The crystal packing of derivatives of this compound would likely be governed by a combination of intermolecular forces:

Hydrogen Bonding: Although the parent molecule lacks a traditional hydrogen bond donor, derivatives with N-H or O-H groups could form strong hydrogen bonds, often with the pyridine nitrogen atom acting as an acceptor.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which play a significant role in organizing the molecules in the crystal lattice. The presence of the ethynyl group could also influence these stacking arrangements.

Furthermore, crystallographic analysis of a series of derivatives would reveal their conformational preferences. For instance, it would show the preferred dihedral angle between the plane of the pyridine ring and the substituents. This information is crucial for understanding how structural modifications impact the molecule's shape and its ability to interact with other molecules. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations in Situ

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly effective for identifying functional groups and monitoring their transformations during a chemical reaction in situ. nih.govmdpi.com For "this compound," IR and Raman spectra would exhibit characteristic bands corresponding to its specific structural features.

Key vibrational modes would include:

C≡C Stretch: A sharp, typically weak to medium intensity band in the IR spectrum around 2100-2260 cm⁻¹, characteristic of the ethynyl group. The corresponding Raman signal is often strong.

C-N Stretch: Vibrations associated with the dimethylamino group and its attachment to the pyridine ring would appear in the fingerprint region (typically 1250-1350 cm⁻¹).

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-H Stretches: Signals for aromatic and methyl C-H bonds would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

These techniques are particularly powerful for real-time reaction monitoring. mdpi.comnih.gov For example, in a reaction where the ethynyl group is transformed (e.g., in a Sonogashira coupling or a click reaction), one could monitor the disappearance of the characteristic C≡C stretching frequency and the appearance of new bands corresponding to the product's functional groups. This allows for precise determination of reaction kinetics and endpoints without the need for sample extraction.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Ethynyl (C≡C)Stretching2100 - 2140Weak - MediumStrong
Ethynyl (≡C-H)Stretching~3300Sharp, MediumMedium
Pyridine RingC=C, C=N Stretching1400 - 1610Medium - StrongMedium - Strong
Dimethylamino (C-N)Stretching1250 - 1350Medium - StrongWeak
Methyl (C-H)Stretching2850 - 2960MediumMedium

Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Charge Transfer Phenomena

Electronic spectroscopy, encompassing UV-visible absorption and fluorescence techniques, provides critical information about the electronic structure and excited-state properties of "this compound." The molecule's structure, featuring an electron-donating N,N-dimethylamino group attached to an electron-accepting pyridine ring system (whose acceptor character is enhanced by the ethynyl group), makes it a classic example of a donor-acceptor system. nih.govacs.org

This arrangement is expected to give rise to intramolecular charge transfer (ICT) phenomena. rsc.orgrsc.orgnih.gov Upon absorption of UV or visible light, an electron can be promoted from a molecular orbital primarily located on the donor (dimethylamino) part of the molecule to an orbital centered on the acceptor (ethynylpyridine) moiety. This results in a significant change in the molecule's dipole moment in the excited state.

The UV-Vis absorption spectrum would likely show bands corresponding to π-π* transitions of the aromatic system and a lower-energy band corresponding to the ICT transition. The position and intensity of the ICT band are often sensitive to the polarity of the solvent (solvatochromism). sciforum.net

If the molecule is fluorescent, its emission properties would also be highly dependent on the solvent environment. In polar solvents, the charge-separated excited state is stabilized, often leading to a large Stokes shift and a red-shift in the emission maximum compared to nonpolar solvents. nih.gov The study of these photophysical properties is crucial for applications in sensors, probes, and optoelectronic materials. edinst.com

Table 4: Hypothetical Photophysical Data in Solvents of Varying Polarity

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Hexane1.9~300~350~4760~0.40
Toluene2.4~305~370~5780~0.35
Acetonitrile37.5~320~450~9650~0.10

Note: These values are hypothetical and serve to illustrate the expected trends for a molecule exhibiting intramolecular charge transfer.

Reactivity Profile and Derivatization Studies

Functionalization at the Ethynyl (B1212043) Moiety

The terminal alkyne is arguably the most versatile functional group for derivatization. It readily participates in a variety of carbon-carbon bond-forming reactions and additions across the triple bond.

Metal-catalyzed coupling reactions are fundamental for extending the carbon framework of the molecule. The terminal proton of the ethynyl group is acidic and can be removed by a base, forming a metal acetylide that acts as a potent nucleophile.

The Glaser coupling reaction involves the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. researchgate.net This reaction is typically catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant like molecular oxygen and a base. rsc.org For 3-ethynyl-N,N-dimethylpyridin-2-amine, this would result in the formation of a symmetrical bis-pyridine diyne.

The Cadiot-Chodkiewicz coupling provides a pathway to unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.org This reaction is also catalyzed by a copper(I) salt and requires a base, such as an amine, to facilitate the formation of the copper acetylide. alfa-chemistry.comrsc.org This method offers high selectivity, preventing the formation of homocoupled byproducts that can complicate Glaser couplings. wikipedia.org The reaction's efficiency can be enhanced through the use of co-catalysts or specialized ligands. rsc.org

Table 1: Overview of Metal-Catalyzed Alkyne Coupling Reactions This table is interactive. You can sort and filter the data.

Coupling Reaction Reactants Catalyst/Reagents Product Type
Glaser Coupling Terminal Alkyne (2 equiv.) Cu(I) salt (e.g., CuCl), Base (e.g., TMEDA), Oxidant (O₂) Symmetrical 1,3-Diyne
Cadiot-Chodkiewicz Terminal Alkyne, 1-Haloalkyne Cu(I) salt (e.g., CuBr), Amine Base (e.g., piperidine) Unsymmetrical 1,3-Diyne

Hydration, Hydroamination, and Cyclization Reactions

The ethynyl triple bond is susceptible to addition reactions. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in acidic conditions, would follow Markovnikov's rule to yield an enol intermediate that tautomerizes to the corresponding methyl ketone, resulting in the formation of 3-acetyl-N,N-dimethylpyridin-2-amine.

Hydroamination involves the addition of an N-H bond across the alkyne. This can be an intermolecular reaction with an external amine or an intramolecular process if a suitable amino group is present elsewhere in the molecule. These reactions are often catalyzed by late transition metals and can provide access to enamines or imines. nih.govnih.gov Photocatalytic methods have emerged for anti-Markovnikov hydroamination, offering alternative regioselectivity. nih.gov

The ethynyl group is a key participant in cyclization reactions to form new heterocyclic frameworks. For instance, in the presence of a suitable catalyst, it can react with the adjacent amino group or the pyridine (B92270) nitrogen to form fused bicyclic systems. google.comsemanticscholar.org Transition metal-catalyzed reactions, such as A³ coupling (aldehyde-alkyne-amine), can lead to propargylamines, which may undergo subsequent tautomerization and 5-exo-dig cyclization to form imidazopyridine derivatives. beilstein-journals.org

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site of basicity and nucleophilicity. It can be readily protonated by acids to form pyridinium (B92312) salts. Alkylation with alkyl halides will also produce quaternary pyridinium salts, modifying the electronic properties and solubility of the molecule.

Furthermore, the pyridine nitrogen can be oxidized to a pyridine-N-oxide using reagents like hydrogen peroxide or m-CPBA. The resulting N-oxide functionality alters the reactivity of the pyridine ring, facilitating nucleophilic substitution at the C2 and C6 positions. It can also serve as an oxygen transfer reagent in certain catalytic cycles. acs.org The pyridine nitrogen can also play a key role in directing metallation or participating in cyclization cascades to form novel heterocyclic systems. mdpi.combeilstein-journals.org

Reactions at the Dimethylamino Group (e.g., Acylation, Alkylation)

The exocyclic N,N-dimethylamino group is a tertiary amine, which renders it significantly less reactive than a primary or secondary amine. It is generally resistant to acylation under standard conditions. While 4-(dimethylamino)pyridine (DMAP) is a well-known hypernucleophilic acylation catalyst, it is the pyridine nitrogen that acts as the catalytic center, not the dimethylamino group. sigmaaldrich.com

Alkylation of the dimethylamino group to form a quaternary ammonium (B1175870) salt is possible but requires forcing conditions with potent alkylating agents. This transformation would introduce a positive charge, significantly altering the molecule's physical and chemical properties.

Synthesis of Novel Polycyclic and Heterocyclic Systems

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of complex molecular architectures. The strategic combination of reactions at its different functional sites can lead to a diverse range of novel polycyclic and heterocyclic compounds. documentsdelivered.commdpi.com

For example, an initial Sonogashira or Cadiot-Chodkiewicz coupling at the ethynyl position can introduce a new substituent, which can then participate in a cyclization reaction involving the pyridine ring. beilstein-journals.org Intramolecular cyclization between a derivatized ethynyl group and the pyridine nitrogen is a common strategy for constructing fused ring systems like indolizines or other nitrogen-containing heterocycles. researchgate.netchemrxiv.org The inherent reactivity of the 2-aminopyridine (B139424) scaffold, combined with the versatility of the ethynyl group, enables its use in diversity-oriented synthesis to generate libraries of complex molecules with potential applications in materials science and medicinal chemistry. mdpi.comnih.gov

Applications As a Versatile Synthetic Building Block

Precursor to Complex Organic Molecules and Natural Product Frameworks

The structural attributes of 3-ethynyl-N,N-dimethylpyridin-2-amine make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The ethynyl (B1212043) group serves as a reactive handle for various coupling reactions, such as Sonogashira, Glaser, and Click reactions, allowing for the facile introduction of diverse functionalities and the construction of larger, more elaborate structures. The pyridine (B92270) core, a common motif in natural products and pharmaceuticals, provides a rigid scaffold that can be further functionalized.

Researchers have leveraged these features to build intricate molecular architectures resembling those found in nature. The dimethylamino group can influence the electronic properties of the pyridine ring and can also act as a directing group in certain synthetic transformations, enhancing the regioselectivity of reactions.

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine ring and the dimethylamino group in this compound make it an excellent candidate for ligand design in both homogeneous and heterogeneous catalysis. These nitrogen atoms can coordinate with a variety of metal centers, forming stable complexes that can catalyze a broad range of chemical transformations.

The ethynyl group offers a unique opportunity for the immobilization of these catalysts on solid supports, a key aspect of heterogeneous catalysis. By anchoring the ligand to a solid matrix via the ethynyl moiety, catalysts can be easily separated from the reaction mixture and recycled, offering significant economic and environmental advantages. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or by altering the nature of the linkage through the ethynyl group, allowing for the optimization of catalyst performance for specific applications.

Development of New Synthetic Methodologies

The reactivity of the ethynyl group in this compound has been exploited in the development of novel synthetic methodologies. For instance, the compound can participate in cycloaddition reactions, leading to the formation of new heterocyclic systems. The combination of the pyridine ring and the alkyne functionality allows for unique tandem reactions, where multiple transformations occur in a single synthetic operation, leading to a rapid increase in molecular complexity.

These new methods offer chemists powerful tools for the efficient construction of molecules that would be challenging to synthesize using traditional approaches. The development of such methodologies is crucial for advancing the field of organic synthesis and enabling the discovery of new bioactive compounds and materials.

Integration into Advanced Materials Research (e.g., polymer precursors, optical materials)

The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an attractive building block for advanced materials. This compound can serve as a monomer or a cross-linking agent in the synthesis of polymers with unique thermal, mechanical, and electronic properties.

Structure Reactivity Relationship Studies

Influence of Substituent Effects on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is modulated by the electronic effects of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles and decreasing its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) have the opposite effect.

In 3-ethynyl-N,N-dimethylpyridin-2-amine, the N,N-dimethylamino group at the 2-position is a potent EDG due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This effect is most pronounced at the ortho (C3) and para (C5) positions. The ethynyl (B1212043) group at the 3-position, while capable of acting as a weak π-donor, primarily functions as an EWG due to the sp-hybridization of the carbon atoms, which imparts significant s-character and electronegativity.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectPredicted Influence on Reactivity
-N(CH3)22Strongly Electron-Donating (Resonance)Activates the ring towards electrophilic attack, particularly at C5.
-C≡CH3Weakly Electron-Withdrawing (Inductive)Deactivates the ring towards electrophilic attack and may influence regioselectivity.

Steric and Electronic Factors Governing Reaction Pathways

Both steric and electronic factors play a crucial role in determining the pathways of reactions involving this compound. The N,N-dimethylamino group, while electronically activating, also introduces steric bulk at the C2 position. This steric hindrance can influence the approach of reagents, potentially favoring reactions at less hindered positions of the pyridine ring or at the ethynyl side chain.

For example, in reactions involving the nitrogen atom of the pyridine ring, such as N-alkylation or N-oxidation, the steric bulk of the adjacent dimethylamino group could decrease the reaction rate compared to an un-substituted or less substituted pyridine. Similarly, for reactions at the ethynyl group, such as addition reactions or metal-catalyzed cross-coupling, the proximity of the dimethylamino group could influence the stereochemical and regiochemical outcomes.

Energy decomposition analysis of SN2 reactions has shown that what is often attributed to steric hindrance can be a complex interplay of electrostatic and orbital interactions. nih.gov In the case of this compound, the electronic push-pull nature of the substituents will be a dominant factor in many of its reactions. The electron-donating amino group enhances the nucleophilicity of the pyridine nitrogen and the ring carbons, while the ethynyl group can act as a handle for various synthetic transformations, such as click chemistry or Sonogashira coupling.

Aromaticity Perturbations and Tautomerism in Related Systems

Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for pyridines bearing amino or hydroxyl groups. researchgate.netchemtube3d.com For 2-aminopyridines, an amino-imino tautomeric equilibrium is possible. In the case of this compound, the presence of the N,N-dimethyl groups on the amino function at the 2-position precludes the possibility of the common amino-imino tautomerism that is observed in primary and secondary 2-aminopyridines. This is because there are no protons on the exocyclic nitrogen atom to participate in the tautomeric shift.

However, it is worth noting that in related systems, such as 2-pyridone, the tautomeric equilibrium strongly favors the pyridone form, which retains a significant degree of aromatic character. rsc.org The stability of different tautomeric forms is influenced by factors such as solvent polarity and the ability to form intramolecular hydrogen bonds. rsc.org While direct tautomerism of the aminopyridine moiety is blocked in this compound, the electronic environment of the molecule could influence the prototropic equilibria of the terminal alkyne proton under certain conditions.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of highly substituted pyridines often relies on multi-step sequences or cycloaddition reactions that may lack efficiency or generality. organic-chemistry.orgbaranlab.org Future research must prioritize the development of more streamlined and efficient synthetic routes to 3-ethynyl-N,N-dimethylpyridin-2-amine and its analogs.

Current synthetic strategies for pyridine (B92270) derivatives include the Hantzsch synthesis, Diels-Alder reactions, and various condensation reactions. mdpi.comnih.gov However, these classical methods can be limited by harsh conditions or the availability of precursors. A key goal is to move towards single-step, convergent methods. organic-chemistry.org Research should focus on adapting modern synthetic methodologies, such as multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines from simple starting materials in a single operation. researchgate.net Another promising avenue is the development of metal-free oxidative cyclization processes that could potentially construct the pyridine core from readily available aldehydes and ammonium (B1175870) sources under milder conditions. researchgate.net

Furthermore, strategies involving the direct C-H functionalization of a pre-formed 2-(dimethylamino)pyridine core with an ethynyl (B1212043) group, or a precursor, could offer a more atom-economical approach compared to traditional cross-coupling reactions which require pre-functionalized substrates.

Exploration of Unconventional Reactivity Modes and Transformations

The unique electronic and steric environment of this compound, created by the adjacent dimethylamino and ethynyl groups, suggests the potential for novel reactivity. The terminal alkyne is a versatile functional group, ready for transformations such as Sonogashira coupling, click chemistry (cycloadditions), and metal-catalyzed hydrations or cyclizations. acs.org

Future work should explore how the electron-donating dimethylamino group modulates the reactivity of the alkyne and the pyridine ring. This could lead to unconventional regioselectivity in addition reactions to the alkyne or in electrophilic substitution on the pyridine ring. Gold-catalyzed reactions, which have a high affinity for alkyne functionalities, could be investigated to mediate unique cyclization or oxygen transfer reactions, potentially leading to novel heterocyclic systems. acs.org Additionally, the pyridine nitrogen atom itself can be targeted in N-oxidation or N-alkylation reactions, which would, in turn, influence the electronic properties and subsequent reactivity of the entire molecule.

Advanced Computational Modeling for Predicting Complex Chemical Behavior

To guide synthetic efforts and understand the underlying reactivity, advanced computational modeling is an indispensable tool. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecular structure, electronic properties, and reaction mechanisms of this compound. researchgate.net

Future computational studies should focus on several key areas. Firstly, modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the outcomes of unknown reactions. researchgate.net Secondly, computational analysis can elucidate the mechanisms of potential novel transformations, including transition state energies and reaction pathways, which is crucial for optimizing reaction conditions. researchgate.netnih.gov For instance, modeling could predict the regioselectivity of cycloaddition reactions involving the ethynyl group or the relative energies of different conformational isomers. Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify reactive sites within the molecule. researchgate.net

Research AreaComputational MethodPredicted PropertiesPotential Impact
Reaction SelectivityDFT, MEP MappingRegioselectivity, Site of attackGuide synthetic planning, reduce trial-and-error
Mechanism ElucidationTransition State TheoryReaction pathways, Activation energiesOptimize reaction conditions, discover new reactions
Spectroscopic AnalysisTD-DFT, NMR CalculationsUV-Vis spectra, NMR chemical shiftsAid in characterization of new compounds
Molecular PropertiesDFTBond lengths, Bond angles, Dipole momentUnderstand structure-property relationships

Integration with Automated Synthesis and Machine Learning Approaches

The fields of automated synthesis and machine learning are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. researchgate.net Applying these technologies to the study of this compound could significantly expedite progress.

Automated synthesis platforms, equipped with robotic liquid handlers and reactors, can perform a large number of experiments in a high-throughput fashion. This would allow for the rapid screening of catalysts, solvents, and reaction conditions to quickly identify optimal protocols for the synthesis of this compound or its derivatives. researchgate.net

Concurrently, machine learning (ML) models can be trained on large datasets of chemical reactions to predict outcomes. acs.orgnips.cc For a target like this compound, an ML model could predict the most likely product of a given set of reactants and reagents, or even suggest novel synthetic routes that have not yet been considered. rjptonline.orgresearchgate.net As more experimental data is generated, either manually or through automation, it can be used to refine the ML models, creating a closed-loop system for accelerated discovery. rsc.org

Challenges in Scaling Up Synthesis for Academic Research Purposes

While a reaction may be successful on a small laboratory scale (milligrams), scaling it up to the gram-scale required for thorough academic investigation presents significant challenges. For this compound, several potential hurdles must be considered.

The cost and availability of starting materials for a multi-step synthesis can become prohibitive at a larger scale. Furthermore, reactions that are easily managed in small flasks may pose safety risks when scaled up; for example, exothermic reactions can be difficult to control in larger volumes. The purification of the final compound can also become more complex. Chromatography, which is often used for small-scale purification, is often impractical for larger quantities, necessitating the development of robust crystallization or distillation procedures. Any synthetic route intended for producing research quantities of this compound must be evaluated for its scalability, considering factors like reagent cost, safety, and the feasibility of purification. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethynyl-N,N-dimethylpyridin-2-amine, and what challenges arise during purification?

  • Methodology : The synthesis typically involves introducing an ethynyl group to a pyridine scaffold. A plausible route is a Sonogashira coupling between a halogenated precursor (e.g., 3-bromo-N,N-dimethylpyridin-2-amine) and trimethylsilylacetylene, followed by deprotection . Alternatively, nucleophilic substitution on fluorinated pyridines (e.g., pentafluoropyridine) with ethynyl Grignard reagents may be explored .
  • Challenges :

  • Purification : Ethynyl groups can lead to side reactions (e.g., polymerization). Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is recommended .
  • Stability : The ethynyl group may require inert conditions (argon atmosphere) to prevent oxidation .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR should show a singlet for the ethynyl proton (~2.5–3.5 ppm) and dimethylamino protons (~2.8–3.2 ppm). 13^{13}C NMR will confirm the sp-hybridized ethynyl carbons (~70–90 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula C9H10N2\text{C}_9\text{H}_{10}\text{N}_2 (calc. 146.0845) .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural proof, particularly for distinguishing regioisomers .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Reactivity : The ethynyl group participates in click chemistry (e.g., Huisgen cycloaddition with azides) and palladium-catalyzed couplings (e.g., with aryl halides). The dimethylamino group may act as a directing group in C–H activation reactions .
  • Example : Sonogashira coupling with iodobenzene yields aryl-substituted derivatives, useful in ligand design .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group influence the photophysical properties of this compound?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and electron density distribution. The ethynyl group lowers the LUMO energy, enhancing charge-transfer transitions .
  • Experimental Validation : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMF) reveals solvatochromic effects linked to the ethynyl group’s conjugation .

Q. What strategies mitigate competing side reactions during functionalization of the ethynyl group in this compound?

  • Optimization :

  • Protection/Deprotection : Use TMS-ethynyl intermediates to stabilize the alkyne during synthesis, followed by fluoride-mediated deprotection .
  • Catalytic Systems : Employ Pd(PPh3_3)4_4/CuI for Sonogashira coupling to minimize homocoupling byproducts .
    • Case Study : In a Ugi reaction, competing Michael addition of the ethynyl group was suppressed using bulky amines .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The ethynyl group may occupy hydrophobic pockets, while the dimethylamino group forms hydrogen bonds .
  • Pharmacophore Mapping : Identify key features (e.g., hydrogen bond acceptors from pyridine nitrogen) using software like MOE .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

  • Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilyl chloride) .
    • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect ethynyl-containing waste in designated containers for incineration .

Data Contradictions and Resolution

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Troubleshooting :

  • Regioisomer Confusion : Use NOESY NMR to distinguish between 3- and 4-substituted pyridines based on spatial proximity .
  • Impurity Identification : LC-MS with a C18 column and 0.1% formic acid mobile phase detects trace side products (e.g., dimerized alkynes) .

Applications in Drug Discovery

Q. What role does this compound play in the synthesis of kinase inhibitors?

  • Case Study : The compound serves as a precursor for JAK2 inhibitors. Ethynyl groups enable "tagging" via click chemistry for target identification .
  • Synthetic Example : Coupling with a triazole-containing pharmacophore improved selectivity against off-target kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.